Dimethyl 4-chloropyridine-2,5-dicarboxylate Dimethyl 4-chloropyridine-2,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1227945-09-6
VCID: VC13551310
InChI: InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3
SMILES: COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol

Dimethyl 4-chloropyridine-2,5-dicarboxylate

CAS No.: 1227945-09-6

Cat. No.: VC13551310

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 4-chloropyridine-2,5-dicarboxylate - 1227945-09-6

Specification

CAS No. 1227945-09-6
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
IUPAC Name dimethyl 4-chloropyridine-2,5-dicarboxylate
Standard InChI InChI=1S/C9H8ClNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3
Standard InChI Key KSVZJSRVRPYAIE-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC
Canonical SMILES COC(=O)C1=NC=C(C(=C1)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Dimethyl 4-chloropyridine-2,6-dicarboxylate (C₉H₈ClNO₄) features a pyridine ring substituted with chlorine at position 4 and methyl ester groups at positions 2 and 6. The International Union of Pure and Applied Chemistry (IUPAC) name is dimethyl 4-chloropyridine-2,6-dicarboxylate, with synonyms including 4-chloro-2,6-pyridinedicarboxylic acid dimethyl ester .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number5371-70-0
Molecular FormulaC₉H₈ClNO₄
Molecular Weight229.62 g/mol
Beilstein Reference197075
MDL NumberMFCD02612781

The chlorine atom’s electronegativity and the ester groups’ electron-withdrawing effects render the pyridine ring highly reactive toward nucleophilic substitution and hydrolysis .

Physicochemical Properties

Thermal and Solubility Characteristics

Commercial specifications from Thermo Fisher Scientific and Avantor/VWR indicate a melting point range of 139–144°C and pale yellow crystalline appearance . The compound is slightly soluble in water but dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Table 2: Physical and Safety Data

PropertyValueSource
Melting Point139–144°C
Purity≥97–98%
Storage Conditions2–8°C, dry inert atmosphere
HygroscopicityModerate

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the esterification of 4-chloropyridine-2,6-dicarboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) is a plausible route. Industrial processes likely employ continuous flow reactors to optimize yield and purity .

Purification and Quality Control

Recrystallization from ethanol or chromatographic methods (e.g., silica gel with ethyl acetate/hexane) achieve >97% purity. Analytical techniques include:

  • HPLC: Retention time comparison against standards .

  • NMR Spectroscopy: δ 3.9–4.1 ppm (ester methyl protons), δ 165–170 ppm (carbonyl carbons) .

Reactivity and Functionalization

Nucleophilic Substitution

The 4-chloro group undergoes displacement with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. For example, reaction with sodium methoxide yields dimethyl 4-methoxypyridine-2,6-dicarboxylate .

Hydrolysis Reactions

Acidic or basic hydrolysis converts ester groups to carboxylic acids, producing 4-chloropyridine-2,6-dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionNaOMe, DMSO, 80°C4-Methoxy derivative
Acid HydrolysisHCl, refluxDicarboxylic acid

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound’s chlorine and ester groups enable synthesis of herbicides and insecticides. For instance, coupling with thiourea derivatives yields potent fungicides .

Pharmaceutical Building Block

It serves as a precursor for kinase inhibitors and antibacterial agents. Derivatives inhibit metallo-β-lactamases (MBLs), enhancing antibiotic efficacy against resistant pathogens .

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